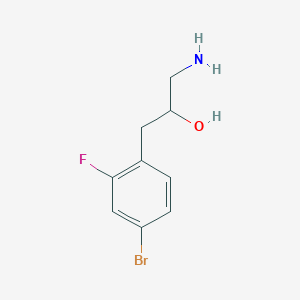

1-Amino-3-(4-bromo-2-fluorophenyl)propan-2-ol

Description

BenchChem offers high-quality 1-Amino-3-(4-bromo-2-fluorophenyl)propan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Amino-3-(4-bromo-2-fluorophenyl)propan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H11BrFNO |

|---|---|

Molecular Weight |

248.09 g/mol |

IUPAC Name |

1-amino-3-(4-bromo-2-fluorophenyl)propan-2-ol |

InChI |

InChI=1S/C9H11BrFNO/c10-7-2-1-6(9(11)4-7)3-8(13)5-12/h1-2,4,8,13H,3,5,12H2 |

InChI Key |

JEMODBAYXYHUBJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)CC(CN)O |

Origin of Product |

United States |

Foundational & Exploratory

1-Amino-3-(4-bromo-2-fluorophenyl)propan-2-ol molecular weight and formula

An In-depth Technical Guide to 1-Amino-3-(4-bromo-2-fluorophenyl)propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Amino-3-(4-bromo-2-fluorophenyl)propan-2-ol, a halogenated amino alcohol with significant potential as a building block in modern medicinal chemistry. While specific data for this compound is not extensively published, this document extrapolates from closely related analogues to present its core physicochemical properties, potential synthetic routes, analytical methodologies for characterization, and prospective applications in drug discovery. The strategic incorporation of bromine and fluorine atoms onto the phenyl ring is anticipated to confer advantageous pharmacokinetic and pharmacodynamic properties to derivative molecules, making this compound a molecule of high interest for the development of novel therapeutics.

Introduction

The strategic incorporation of fluorine and other halogens into drug candidates has become a cornerstone of modern medicinal chemistry, often leading to improved metabolic stability, binding affinity, and bioavailability.[1][2] 1-Amino-3-(4-bromo-2-fluorophenyl)propan-2-ol is a chiral amino alcohol that embodies this principle. Its structure, featuring a propanolamine backbone and a phenyl ring substituted with both bromine and fluorine, presents a unique scaffold for the synthesis of complex, enantiomerically pure molecules with potential therapeutic applications.

The presence of the 2-fluoro and 4-bromo substitutions on the phenyl ring is of particular interest. The fluorine atom can modulate the pKa of the nearby amino group and engage in favorable hydrogen bonding interactions with biological targets. The bromine atom provides a site for further synthetic elaboration, such as cross-coupling reactions, enabling the generation of diverse chemical libraries for drug screening. This guide aims to provide a detailed technical resource for researchers and drug development professionals interested in harnessing the potential of this promising synthetic intermediate.

Physicochemical Properties

The fundamental properties of 1-Amino-3-(4-bromo-2-fluorophenyl)propan-2-ol are crucial for its handling, reaction setup, and predicting its behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁BrFNO | Calculated |

| Molecular Weight | 248.09 g/mol | Calculated |

| Appearance | Expected to be a solid or oil | Inferred from similar compounds[3][4] |

| Solubility | Predicted to be soluble in polar organic solvents like methanol, ethanol, and DMSO | Inferred from similar compounds[3] |

| pKa (amine) | Estimated to be in the range of 9-10 | Inferred from similar compounds[3] |

Calculations are based on standard atomic weights.

Synthesis and Purification

A plausible synthetic route to 1-Amino-3-(4-bromo-2-fluorophenyl)propan-2-ol can be conceptualized based on established methodologies for analogous compounds.[5][6] A common approach involves the ring-opening of a suitable epoxide with an amine source.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for 1-Amino-3-(4-bromo-2-fluorophenyl)propan-2-ol.

Detailed Experimental Protocol (Hypothetical)

-

Epoxidation of 4-bromo-2-fluoro-allylbenzene: To a solution of 4-bromo-2-fluoro-allylbenzene in a chlorinated solvent such as dichloromethane, add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0°C. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with a sodium bicarbonate solution to remove excess acid, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude epoxide.

-

Ring-opening with Ammonia: The crude epoxide is dissolved in an alcoholic solvent, and an excess of aqueous ammonia is added. The reaction mixture is stirred at room temperature or gently heated to facilitate the nucleophilic ring-opening of the epoxide.[7] The progress of the reaction is monitored by TLC.

-

Purification: After the reaction is complete, the solvent is removed in vacuo. The resulting crude product is purified by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the pure 1-Amino-3-(4-bromo-2-fluorophenyl)propan-2-ol.

Structural Elucidation and Quality Control

A battery of analytical techniques is essential to confirm the identity and purity of the synthesized compound.

| Analytical Technique | Purpose | Expected Observations |

| ¹H NMR | To determine the proton environment and confirm the connectivity of the molecule. | Distinct signals for aromatic, benzylic, methine, and aminomethylene protons with characteristic splitting patterns. |

| ¹³C NMR | To identify the number and type of carbon atoms. | Resonances corresponding to the aromatic carbons (with C-F and C-Br splitting) and the aliphatic carbons of the propanolamine chain. |

| ¹⁹F NMR | To confirm the presence and environment of the fluorine atom. | A singlet or doublet corresponding to the fluorine on the phenyl ring. |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the calculated molecular weight (248.09 g/mol ) and characteristic isotopic pattern for bromine. |

| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the compound. | A single major peak indicating high purity. Chiral HPLC can be used to resolve and quantify enantiomers.[8][9][10] |

| Infrared (IR) Spectroscopy | To identify key functional groups. | Characteristic absorption bands for O-H, N-H, C-F, and C-Br bonds. |

Potential Applications in Drug Discovery

Amino alcohols are prevalent structural motifs in a wide range of pharmaceuticals. The unique combination of substituents in 1-Amino-3-(4-bromo-2-fluorophenyl)propan-2-ol makes it a promising precursor for the synthesis of novel therapeutic agents.

As a Key Intermediate for Kinase Inhibitors

Many kinase inhibitors feature an amino alcohol core that interacts with the hinge region of the kinase domain. The 4-bromo-2-fluorophenyl moiety of this compound could be strategically positioned to occupy the hydrophobic pocket of a target kinase. The bromine atom serves as a handle for further modification via Suzuki or other cross-coupling reactions to enhance potency and selectivity.

Caption: Potential role of a derivative as a kinase inhibitor in a signaling pathway.

In the Development of CNS-Active Agents

The lipophilicity imparted by the halogen atoms may enhance the ability of derivatives to cross the blood-brain barrier. This makes 1-Amino-3-(4-bromo-2-fluorophenyl)propan-2-ol an attractive starting material for the synthesis of novel central nervous system (CNS) agents, such as antidepressants or antipsychotics.

Conclusion

1-Amino-3-(4-bromo-2-fluorophenyl)propan-2-ol represents a strategically designed building block with considerable potential for the discovery of new pharmaceuticals. Its halogenated phenyl ring and chiral amino alcohol core provide a versatile platform for the synthesis of diverse and complex molecules. While further experimental validation is required, the insights provided in this guide, based on established chemical principles and data from related compounds, offer a solid foundation for researchers to explore the utility of this compound in their drug discovery programs.

References

-

PubChem. 1-Amino-2-propanol. National Center for Biotechnology Information. [Link]

-

Izawa, K., Meanwell, N. A., & Soloshonok, V. A. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. [Link]

-

Li, S., et al. (2022). Simple and Effective Derivatization of Amino Acids with 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene in a Microwave Reactor for Determination of Free Amino Acids in Kombucha Beverages. Molecules, 27(20), 7056. [Link]

-

PubChemLite. 1-amino-3-(4-fluorophenyl)propan-2-one hydrochloride. [Link]

-

Al-Badran, S., et al. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 27(16), 5236. [Link]

-

Ferreira, L., et al. (2021). Amino Acids in the Development of Prodrugs. Pharmaceuticals, 14(8), 758. [Link]

-

Hapsari, F. N., & Lestari, D. (2020). The Analysis Techniques Of Amino Acid And Protein In Food And Agricultural Products. International Journal of Scientific & Technology Research, 9(10), 32-38. [Link]

-

Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). [Link]

-

Agilent Technologies. (2017). Analysis of Amino Acids Derived Online Using an Agilent AdvanceBio AAA Column. [Link]

- Google Patents. (1987). US4670403A - Method of amino acid analysis.

-

Das, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(43), 7919-7921. [Link]

-

Kumar, S., & Singh, A. (2020). Pro-Drug Development. International Journal of Pharmaceutical Sciences Review and Research, 61(1), 132-140. [Link]

-

El-Brashy, A. M., & Al-Ghannam, S. M. (1996). Titrimetric Determinations of Some Amino Acids. Microchemical Journal, 53(4), 422-429. [Link]

- Google Patents. (2015).

Sources

- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol|CAS 228422-49-9 [benchchem.com]

- 4. 1-(4-bromo-3-fluorophenyl)propan-2-ol | 1376289-48-3 [sigmaaldrich.com]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. sites.pitt.edu [sites.pitt.edu]

- 7. CN104610074A - Preparation method of 3-amino-1,2-propanediol - Google Patents [patents.google.com]

- 8. Simple and Effective Derivatization of Amino Acids with 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene in a Microwave Reactor for Determination of Free Amino Acids in Kombucha Beverages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijstr.org [ijstr.org]

- 10. agilent.com [agilent.com]

Technical Whitepaper: 1-Amino-3-(4-bromo-2-fluorophenyl)-2-propanol in Advanced Synthetic Workflows

Executive Summary

In modern drug development, the demand for highly functionalized, stereochemically rich building blocks is paramount. 1-Amino-3-(4-bromo-2-fluorophenyl)-2-propanol is a versatile, tri-orthogonal bifunctional scaffold utilized extensively in medicinal chemistry. Featuring a primary aliphatic amine, a secondary alcohol, and a halogenated phenyl ring, this compound provides multiple distinct vectors for late-stage functionalization. This technical guide details the physicochemical properties, strategic synthetic workflows, and self-validating experimental protocols required to leverage this compound in the development of targeted protein degraders (PROTACs) and central nervous system (CNS) therapeutics.

Physicochemical Profiling & Structural Analysis

Understanding the intrinsic reactivity of the 1-amino-2-propanol moiety coupled with the 4-bromo-2-fluorophenyl system is critical for rational experimental design. The structural features dictate the sequence of functionalization to avoid cross-reactivity.

Table 1: Physicochemical and Structural Properties

| Property | Value / Description | Causality & Synthetic Implication |

| Molecular Formula | C9H11BrFNO | Establishes the baseline mass (248.09 g/mol ) for LC-MS tracking and isotopic distribution analysis. |

| Primary Amine | pKa ~ 9.5 | Highly nucleophilic; requires immediate orthogonal protection (e.g., Boc, Fmoc) prior to transition-metal catalysis to prevent catalyst poisoning. |

| Secondary Alcohol | pKa ~ 14.0 | Modulates aqueous solubility; can be activated via mesylation for stereochemical inversion or converted into an epoxide intermediate. |

| Aryl Bromide (C4) | Electrophilic Center | Prime handle for Pd-catalyzed cross-coupling. The para position minimizes steric hindrance during oxidative addition. |

| Aryl Fluoride (C2) | Inductive Withdrawing (-I) | Lowers the electron density of the aromatic ring, accelerating the oxidative addition of Pd(0) to the C-Br bond compared to non-fluorinated analogs. |

(Note: Quantitative properties are extrapolated from structural analogs such as [1] and related [2]).

Synthetic Methodologies: The Tri-Orthogonal Strategy

The true value of 1-Amino-3-(4-bromo-2-fluorophenyl)-2-propanol lies in its capacity for sequential, chemoselective modifications.

-

Vector 1: Amine Masking. The primary amine is the most reactive nucleophile. Immediate protection (typically as a tert-butyl carbamate, Boc) is mandatory. This prevents unwanted N-arylation during subsequent cross-coupling and suppresses competitive binding to palladium centers.

-

Vector 2: C-C Bond Formation. The 4-bromo substituent is primed for Suzuki-Miyaura or Buchwald-Hartwig couplings. The ortho-fluoro group exerts a strong inductive effect, rendering the C-Br bond highly susceptible to oxidative addition by Pd(0) species. This allows for milder reaction conditions, as demonstrated in the synthesis of related [3].

-

Vector 3: Aliphatic Functionalization. Post-coupling, the secondary alcohol can be oxidized to a ketone, or activated as a leaving group (mesylate/tosylate) to undergo intramolecular cyclization (forming an aziridine/epoxide) or intermolecular nucleophilic substitution.

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I emphasize protocols that incorporate in-process controls (IPC) to ensure the system is self-validating at each step.

Protocol A: Chemoselective N-Boc Protection

Objective: Mask the primary amine while leaving the secondary alcohol intact.

-

Initialization: Dissolve 1-Amino-3-(4-bromo-2-fluorophenyl)-2-propanol (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M concentration) under an inert nitrogen atmosphere.

-

Causality: DCM provides optimal solubility for the starting material and prevents the aqueous hydrolysis of the Boc anhydride.

-

-

Base Addition: Add Triethylamine (Et3N) (1.5 eq) and cool the mixture to 0 °C.

-

Causality: Et3N acts as an acid scavenger to neutralize the system. Cooling prevents the exothermic over-reaction that leads to unwanted O-acylation of the secondary alcohol.

-

-

Reagent Introduction: Dropwise add Di-tert-butyl dicarbonate (Boc2O) (1.05 eq) dissolved in DCM.

-

Propagation: Allow the reaction to warm to room temperature and stir for 4 hours.

-

Self-Validation (IPC): Analyze via LC-MS. The reaction is complete when the starting material mass (m/z 248 [M+H]+) is fully replaced by the Boc-protected mass (m/z 348 [M+H]+).

-

Workup: Quench with saturated aqueous NaHCO3, extract with DCM, dry over anhydrous Na2SO4, and concentrate in vacuo.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Functionalize the aryl bromide while maintaining the Boc-protected amine and free alcohol.

-

Initialization: In a microwave-safe vial, combine the N-Boc protected intermediate (1.0 eq) and an Arylboronic acid (1.2 eq) in a 4:1 mixture of 1,4-Dioxane and Water.

-

Causality: Water is strictly required to hydroxylate the boronic acid, forming the reactive boronate complex necessary for transmetalation.

-

-

Catalyst & Base: Add Potassium carbonate (K2CO3) (2.5 eq) and Pd(dppf)Cl2 (0.05 eq).

-

Causality: K2CO3 is a mild base that will not cleave the Boc protecting group. Pd(dppf)Cl2 is a bidentate catalyst highly effective for sterically hindered or electronically deactivated aryl halides.

-

-

Degassing: Sparge the mixture with Argon for 10 minutes.

-

Causality: Dissolved oxygen rapidly degrades the active Pd(0) species into inactive Pd(II) oxides, halting the catalytic cycle.

-

-

Propagation: Heat the mixture to 90 °C for 12 hours.

-

Self-Validation (IPC): Monitor via TLC (Hexanes:EtOAc 7:3) and MS. The aryl bromide exhibits a distinct 1:1 isotopic pattern (M / M+2) due to 79Br and 81Br isotopes. Successful coupling is definitively confirmed by the disappearance of this isotopic signature.

Mechanistic Visualization

Divergent synthetic workflows for 1-Amino-3-(4-bromo-2-fluorophenyl)-2-propanol functionalization.

Applications in Medicinal Chemistry

-

Targeted Protein Degraders (PROTACs): The functionalized propanolamine chain serves as an ideal vector for attaching PEG-based linkers, while the modified aryl ring can act as a high-affinity ligand for E3 ubiquitin ligases (e.g., CRBN). Similar [4] are frequently utilized in this space.

-

CNS Therapeutics: Drawing parallels to para-bromoamphetamine derivatives, the highly lipophilic nature of the bromo-fluorophenyl moiety significantly enhances blood-brain barrier (BBB) permeability. The secondary alcohol provides a hydrogen-bond donor site critical for target kinase or receptor binding.

References

-

Title: Propafenone | C21H27NO3 | CID 4932 Source: PubChem - NIH URL: [Link]

-

Title: para-Bromoamphetamine Source: Wikipedia URL: [Link]

-

Title: Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases Source: PubMed Central (PMC) / Biomolecules URL: [Link]

Chiral amino alcohol building blocks for drug discovery

Title: Chiral Amino Alcohol Building Blocks: Synthetic Architectures and Pharmacophoric Utility in Drug Discovery

Executive Summary

Chiral 1,2-amino alcohols represent a "privileged structure" in medicinal chemistry, serving as the structural core for a vast array of therapeutics ranging from adrenergic

Part 1: Structural Significance & Pharmacophore Mapping

The 1,2-amino alcohol motif offers a rigid stereochemical scaffold that positions a hydrogen bond donor (OH) and a basic center (NH/NR

Mechanistic Binding Logic

In adrenergic receptors (e.g.,

Graphviz Diagram 1: Pharmacophoric Interaction Map This diagram illustrates the bidentate binding mode of a chiral amino alcohol within a theoretical receptor pocket.

Caption: Schematic representation of the critical binding interactions of a chiral 1,2-amino alcohol pharmacophore within a G-protein coupled receptor (GPCR) binding site.

Part 2: Synthetic Methodologies

The synthesis of chiral amino alcohols generally follows three distinct lineages: Chiral Pool Manipulation (Amino Acid Reduction), Asymmetric Catalysis (Epoxide Opening), and Biocatalysis .

Comparative Analysis of Synthetic Routes

| Feature | Amino Acid Reduction | Asymmetric Epoxide Opening | Biocatalysis (Transaminases) |

| Chirality Source | Natural Amino Acids (L-series) | Chiral Catalyst / Ligand | Enzyme Specificity |

| Scalability | High (kg to ton) | Medium (Ligand cost) | High (Iterative improvement) |

| Atom Economy | Moderate (Reductant waste) | High (Addition reaction) | Very High (Aqueous media) |

| Key Challenge | Racemization during activation | Regioselectivity (Attack at C1 vs C2) | Enzyme availability/stability |

| Typical Reagents | NaBH | Co(salen), Amines |

Part 3: Detailed Experimental Protocol

Protocol: Reduction of N-Protected Amino Acids to Chiral Amino Alcohols via Mixed Anhydride

While Lithium Aluminum Hydride (LAH) is a standard reductant, it is hazardous on a large scale. The Sodium Borohydride (NaBH

Target: Synthesis of (S)-N-Boc-Phenylalaninol from (S)-N-Boc-Phenylalanine.

Reagents & Setup

-

Substrate: (S)-N-Boc-Phenylalanine (10.0 mmol)

-

Activator: Isobutyl chloroformate (10.0 mmol)

-

Base: N-Methylmorpholine (NMM) (10.0 mmol)

-

Reductant: NaBH

(15.0 mmol) dissolved in water. -

Solvent: Tetrahydrofuran (THF) (Anhydrous).

-

Atmosphere: Nitrogen or Argon.

Step-by-Step Methodology

-

Activation (Mixed Anhydride Formation):

-

Dissolve (S)-N-Boc-Phenylalanine in dry THF at -15°C (ice/salt bath).

-

Add NMM followed by the dropwise addition of Isobutyl chloroformate.

-

Mechanism:[1][2][3][4][5][6] This generates the mixed anhydride intermediate. Maintain temperature < -10°C to prevent disproportionation or racemization. Stir for 15 minutes.

-

-

Reduction:

-

Filter off the precipitated N-methylmorpholine hydrochloride salt (rapid filtration under cold conditions is preferred but not strictly necessary if using the in-situ method).

-

Cool the filtrate to -15°C.

-

Add the aqueous NaBH

solution dropwise. Caution: Vigorous gas evolution (H -

Allow the mixture to warm to room temperature over 1 hour.

-

-

Quench & Workup:

-

Quench excess hydride with 1M KHSO

or dilute HCl (carefully, to pH ~3-4, ensuring the Boc group remains stable; Boc is acid-labile but survives brief exposure to weak acid). Preferred: Use saturated NH -

Extract with Ethyl Acetate (3x). Wash organics with NaHCO

and Brine. -

Dry over Na

SO

-

-

Validation:

-

TLC: Check disappearance of acid (bromocresol green stain) and appearance of alcohol (ninhydrin/permanganate).

-

Yield: Typical yields are 85–95%.

-

Part 4: Application in Drug Design (Case Studies)

HIV Protease Inhibitors (The Hydroxyethylamine Isostere)

Drugs like Atazanavir and Darunavir utilize a chiral amino alcohol core to mimic the tetrahedral transition state of the phenylalanine-proline cleavage site in the HIV protease enzyme. The synthesis often involves the ring opening of chiral epoxides derived from amino acids [2].

Ethambutol (Tuberculosis)

Ethambutol is a classic example where stereochemistry dictates toxicity.[7]

-

(S,S)-Ethambutol: Potent tuberculostatic agent.

-

(R,R)-Ethambutol: Causes optic neuritis (blindness).[7] This necessitates absolute stereocontrol during synthesis, often achieved by resolving 2-aminobutanol before dimerization [3].

Graphviz Diagram 2: Synthetic Workflow for Drug Precursors Visualizing the divergence from the "Chiral Pool" to active pharmaceutical ingredients (APIs).

Caption: Flowchart demonstrating the transformation of natural amino acids into high-value pharmaceutical intermediates via amino alcohol synthons.

Part 5: Quality Control & Stereochemical Analysis

Ensuring the Enantiomeric Excess (ee) is critical.[8] A self-validating system must include:

-

Chiral HPLC:

-

Column: Polysaccharide-based CSPs (e.g., Chiralpak AD-H or OD-H).

-

Mobile Phase: Hexane/Isopropanol (with 0.1% Diethylamine to sharpen amine peaks).

-

Standard: Inject the racemate first to establish separation conditions (

).

-

-

Derivatization (Mosher's Analysis):

-

React the amino alcohol with

- and -

Analyze via

F-NMR or

-

References

-

McKennon, M. J., et al. (1993). "A convenient reduction of amino acids and their derivatives." The Journal of Organic Chemistry. Link

-

Ghosh, A. K., et al. (2007). "Structure-based design of HIV-1 protease inhibitors." Journal of Medicinal Chemistry. Link

-

FDA Access Data. "Ethambutol Hydrochloride Label." U.S. Food and Drug Administration. Link

-

Seco, J. M., et al. (2004). "The assignment of absolute configuration by NMR using chiral derivatizing agents." Chemical Reviews. Link

-

Breuer, M., et al. (2004). "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition. Link

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chimia.ch [chimia.ch]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Biocatalytic synthesis of amino-alcohols using a de novo designed transketolase-/beta-alanine: Pyruvate transaminase pathway in Escherichia coli. - UCL Discovery [discovery.ucl.ac.uk]

- 6. Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions [scielo.org.mx]

- 7. Chiral drugs - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

Methodological & Application

Application Note: Scalable Synthesis of 1-Amino-3-(4-bromo-2-fluorophenyl)propan-2-ol via Regioselective Epoxide Ring Opening

Introduction & Strategic Overview

The 1-amino-3-arylpropan-2-ol scaffold is a privileged pharmacophore frequently utilized in the development of beta-blockers, CNS therapeutics, and protease inhibitors. The synthesis of 1-Amino-3-(4-bromo-2-fluorophenyl)propan-2-ol from its corresponding terminal epoxide, 2-(4-bromo-2-fluorobenzyl)oxirane, requires precise regiocontrol and chemoselectivity.

This application note details a robust, two-step synthetic workflow designed for drug development professionals. By prioritizing a sequential azide-ring opening followed by a Staudinger reduction, this protocol eliminates the common pitfalls of direct ammonolysis (such as over-alkylation) and catalytic hydrogenation (such as off-target dehalogenation).

Mechanistic Principles & Pathway Selection

Regioselective Epoxide Ring Opening

Under basic or neutral conditions, the ring opening of terminal epoxides proceeds via a strict SN2 mechanism. The nucleophile preferentially attacks the least sterically hindered carbon—in this case, the terminal methylene[1]. This regioselectivity is paramount to ensuring the formation of the 1-amino-2-propanol architecture rather than the undesired 2-amino-1-propanol isomer[2].

In our protocol, sodium azide (NaN3) is used in conjunction with ammonium chloride (NH4Cl). The NH4Cl acts as a mild proton donor that hydrogen-bonds with the epoxide oxygen, increasing its electrophilicity without creating the strongly acidic environment that would shift the mechanism toward an SN1-like pathway (which would degrade regioselectivity).

Chemoselective Azide Reduction

Converting the resulting azido-alcohol to the primary amine presents a chemoselective challenge due to the presence of the aryl bromide moiety. Standard catalytic hydrogenation (e.g., Pd/C with H2) risks competitive hydrodebromination of the aromatic ring.

To circumvent this, the Staudinger reduction is employed. Triphenylphosphine (PPh3) attacks the azide to form a phosphazide intermediate, which expels nitrogen gas (N2) to yield an iminophosphorane[3]. Subsequent hydrolysis cleanly affords the primary amine[4]. This method is exceptionally mild, highly chemoselective, and leaves the halogenated aromatic system completely intact.

Synthetic Strategy Evaluation

To justify the chosen pathway, the table below summarizes the quantitative and qualitative differences between direct ammonolysis and the optimized azide-reduction sequence.

| Parameter | Route A: Direct Ammonolysis | Route B: Azide-Reduction (Staudinger) |

| Number of Steps | 1 | 2 |

| Chemoselectivity | Low (Forms 2° and 3° amine byproducts) | High (Strictly primary amine) |

| Halide Tolerance | High | High (Avoids dehalogenation) |

| Overall Yield | 30% – 45% | 75% – 85% |

| Purification | Complex (Requires difficult chromatography) | Simple (Phase-separation via acid-base extraction) |

Reaction Pathway Visualization

Two-step synthesis of 1-amino-3-(4-bromo-2-fluorophenyl)propan-2-ol via an azide intermediate.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating visual cues and chemical logic to ensure successful execution and purification.

Step 1: Synthesis of 1-Azido-3-(4-bromo-2-fluorophenyl)propan-2-ol

Objective: Regioselective opening of the epoxide ring.

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-(4-bromo-2-fluorobenzyl)oxirane (10.0 mmol, 1.0 eq) in a solvent mixture of Ethanol (40 mL) and Deionized Water (10 mL).

-

Reagent Addition: Add Sodium Azide (NaN3, 975 mg, 15.0 mmol, 1.5 eq) followed by Ammonium Chloride (NH4Cl, 802 mg, 15.0 mmol, 1.5 eq). Causality Note: The 8:2 EtOH/H2O ratio ensures the solubility of both the organic epoxide and the inorganic salts.

-

Execution: Equip the flask with a reflux condenser and heat the mixture to 80 °C for 4–6 hours.

-

Validation: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The disappearance of the less polar epoxide spot confirms completion.

-

Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove ethanol. Extract the aqueous residue with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to afford the azido-alcohol intermediate as a pale oil. This intermediate is typically >95% pure and can be used directly in the next step.

Step 2: Staudinger Reduction to the Primary Amine

Objective: Chemoselective reduction of the azide to the primary amine while removing the triphenylphosphine oxide (TPPO) byproduct without chromatography.

-

Reaction Setup: Dissolve the crude 1-Azido-3-(4-bromo-2-fluorophenyl)propan-2-ol (~10.0 mmol) in anhydrous Tetrahydrofuran (THF, 30 mL) in a 100 mL flask equipped with a magnetic stirrer.

-

Phosphine Addition: Slowly add Triphenylphosphine (PPh3, 3.15 g, 12.0 mmol, 1.2 eq) portionwise at room temperature.

-

Validation (Crucial): Observe the immediate evolution of nitrogen gas (bubbling). Stir at room temperature for 2 hours until gas evolution completely ceases, indicating the quantitative formation of the iminophosphorane intermediate[3].

-

Hydrolysis: Add Deionized Water (5 mL) to the reaction mixture. Attach a reflux condenser and heat to 65 °C for 6 hours to hydrolyze the iminophosphorane into the primary amine[4].

-

Purification via Acid-Base Extraction:

-

Cool to room temperature and remove THF under reduced pressure.

-

Dissolve the resulting residue in Ethyl Acetate (40 mL) and extract with 1M HCl (3 × 20 mL). Causality Note: The target amine is protonated and moves into the aqueous layer, while the notoriously difficult-to-separate TPPO byproduct remains entirely in the organic layer.

-

Collect the acidic aqueous layers and cool in an ice bath. Slowly basify to pH 10 using 2M NaOH (monitor with pH paper). The aqueous layer will turn cloudy as the free base precipitates.

-

Extract the basified aqueous layer with Ethyl Acetate (3 × 20 mL). Wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield the pure 1-Amino-3-(4-bromo-2-fluorophenyl)propan-2-ol.

-

References

-

Master Organic Chemistry. "Epoxide Ring Opening With Base". Available at: [Link]

-

Chemistry Steps. "Epoxides Ring-Opening Reactions". Available at: [Link]

Sources

Application Notes and Protocols for Suzuki Coupling of 4-Bromo-2-fluorophenyl Intermediates

Introduction: The Strategic Importance of Fluorinated Biaryls

The introduction of fluorine atoms into pharmacologically active molecules is a widely employed strategy in modern drug discovery. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, the synthesis of fluorinated biaryl scaffolds is of paramount importance. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for constructing these crucial C-C bonds.[1][2]

This guide provides a detailed examination of the Suzuki coupling reaction as applied to 4-bromo-2-fluorophenyl intermediates. These substrates present unique challenges due to the electronic effects of the fluorine and bromine substituents. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the aryl bromide, necessitating careful optimization of reaction conditions to achieve high yields and purity.[3]

Mechanistic Considerations for 4-Bromo-2-fluorophenyl Substrates

The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[3][4] Understanding the key steps of this cycle is crucial for troubleshooting and optimizing reactions involving 4-bromo-2-fluorophenyl intermediates.

The generally accepted mechanism consists of three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 4-bromo-2-fluorophenyl substrate to form a Pd(II) complex. This is often the rate-determining step of the reaction.[3][4] The electron-withdrawing fluorine atom can modulate the electron density of the aromatic ring, influencing the rate of this step.

-

Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) complex. This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[5][6] The choice of base is therefore critical for the success of the reaction.[7]

-

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst.[6]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Guide: Troubleshooting Solubility Issues of 1-Amino-3-(4-bromo-2-fluorophenyl)propan-2-ol in Aqueous Media

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of 1-Amino-3-(4-bromo-2-fluorophenyl)propan-2-ol. The unique chemical structure of this compound—possessing both hydrophilic (amino, hydroxyl) and a dominant hydrophobic (bromo-fluorophenyl) moiety—presents specific dissolution challenges. This document provides a structured, causality-driven approach to systematically overcome these issues, ensuring reliable and reproducible experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial queries regarding the handling of 1-Amino-3-(4-bromo-2-fluorophenyl)propan-2-ol.

Q1: Why is my compound not dissolving in neutral water (e.g., purified water or PBS at pH 7.4)? A: The primary reason for the poor aqueous solubility is the large, nonpolar 4-bromo-2-fluorophenyl group. This hydrophobic moiety dominates the molecule's overall physicochemical properties, counteracting the solubilizing effects of the smaller amino and hydroxyl groups. At neutral pH, the amino group is primarily in its uncharged (free base) form, which is significantly less soluble in water than its protonated, charged counterpart.

Q2: What is the fastest and most straightforward method to attempt solubilization? A: The most direct approach is pH adjustment. The basic amino group on the propanol chain can be protonated to form a water-soluble salt. Adding a dilute acid (e.g., 0.1 M HCl) dropwise to a suspension of the compound in water will convert it to the hydrochloride salt, which is expected to have significantly higher aqueous solubility.

Q3: Is it acceptable to use organic solvents to create a stock solution? A: Yes, creating a concentrated stock solution in a water-miscible organic solvent is a common and effective strategy. Solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or ethanol are typically effective. However, for biological experiments, the final concentration of the organic solvent in the assay medium must be carefully controlled to avoid toxicity or off-target effects. It is standard practice to keep the final DMSO concentration below 0.5% in most cell-based assays.

Q4: After sonication and stirring, I still observe a fine precipitate. What does this indicate? A: This suggests you have either exceeded the compound's equilibrium solubility under the current conditions (i.e., the solution is saturated) or the precipitate is an insoluble impurity from the synthesis. To differentiate, you can filter the solution through a 0.22 µm syringe filter. If the clear filtrate contains your compound at a measurable concentration, the issue was saturation. If the concentration is negligible, the bulk of the material may be an impurity.

Section 2: In-Depth Troubleshooting Workflows

This section presents detailed, step-by-step protocols for systematically addressing persistent solubility problems. Each workflow is designed as a self-validating system, explaining the scientific rationale behind each step.

Issue 1: Compound Fails to Dissolve in Neutral Aqueous Buffers

-

Root Cause Analysis: The compound is a weak base due to its primary amine functional group. In neutral or alkaline solutions, it exists predominantly in the non-ionized, poorly soluble free base form. To enhance solubility, the equilibrium must be shifted toward the ionized, more polar, and thus more water-soluble, cationic form. This is achieved by lowering the pH of the solvent.[1][2]

-

Troubleshooting Workflow: Solubilization via pH Adjustment

Caption: Workflow for pH-mediated dissolution.

-

Detailed Experimental Protocol:

-

Weigh the desired amount of 1-Amino-3-(4-bromo-2-fluorophenyl)propan-2-ol into a sterile container.

-

Add a portion (e.g., 80%) of the final desired volume of purified water or a non-phosphate-based buffer. Phosphate buffers may precipitate at low pH.

-

While vigorously stirring, add a solution of 0.1 M or 1 M hydrochloric acid (HCl) drop by drop.

-

Continue adding acid until the compound fully dissolves. A brief period of sonication in a water bath can help expedite this process.

-

Once a clear solution is obtained, measure the pH using a calibrated pH meter.

-

Adjust the volume to the final desired concentration with the aqueous solvent.

-

For sterile applications, pass the solution through a 0.22 µm syringe filter (e.g., PVDF or PES) to remove any potential microbial or particulate contaminants.

-

Validation: Before use, ensure the final acidic pH of the stock solution will not adversely affect the pH of your final experimental medium.

-

Issue 2: The Compound Precipitates When a Concentrated Organic Stock is Diluted into an Aqueous Medium

-

Root Cause Analysis: This is a common phenomenon known as "crashing out." The compound is soluble in the high-concentration organic stock but becomes insoluble when diluted into a predominantly aqueous environment that cannot support its dissolution. The use of a co-solvent system, where a water-miscible organic solvent is maintained at a low percentage in the final solution, can prevent this.[3][] Co-solvents work by reducing the overall polarity of the solvent, making it more favorable for the hydrophobic solute.[5]

-

Troubleshooting Workflow: Co-Solvent System Development

Caption: Workflow for using a co-solvent system.

-

Detailed Experimental Protocol:

-

Select a biocompatible, water-miscible organic solvent. See Table 1 for common choices.

-

Prepare a high-concentration stock solution by dissolving the compound in the chosen co-solvent (e.g., 100 mg/mL in DMSO).

-

Place your target aqueous buffer on a stir plate with vigorous stirring.

-

Slowly, add the organic stock solution dropwise to the vortex of the stirring buffer. This gradual addition is critical for preventing localized oversaturation and precipitation.

-

Monitor the final concentration of the co-solvent to ensure it remains within an acceptable range for your specific application (typically <5% for ethanol, <1% for DMSO in cell culture).

-

Validation: Always run a "vehicle control" in your experiments, which consists of the final aqueous medium with the same concentration of co-solvent but without the compound, to ensure the solvent itself has no effect.

-

-

Data Table: Common Co-solvents for Pharmaceutical Formulations

| Co-Solvent | Typical Final Conc. | Advantages | Considerations |

| Ethanol | < 10% | Low toxicity, volatile. | Can affect protein stability at high concentrations. |

| Propylene Glycol (PG) | < 20% | Low volatility, good solubilizer. | Can be viscous. |

| Polyethylene Glycol 400 (PEG 400) | < 30% | Excellent solubilizer for many APIs. | Potential for peroxide impurities. |

| Dimethyl Sulfoxide (DMSO) | < 1% (in vitro) | Very strong solubilizing power. | Can be cytotoxic above 0.5-1%; enhances skin penetration. |

Issue 3: An Organic-Solvent-Free Aqueous Solution is Required for a Sensitive Application

-

Root Cause Analysis: Certain applications, such as in vivo studies or high-content screening, are intolerant to organic co-solvents or extreme pH. In these cases, advanced formulation strategies are necessary. Cyclodextrins are excellent tools for this purpose. They are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity. The hydrophobic portion of the drug molecule can become encapsulated within this cavity, forming an "inclusion complex" that has greatly enhanced aqueous solubility.[6][7][]

-

Troubleshooting Workflow: Solubilization via Cyclodextrin Complexation

Caption: Workflow for cyclodextrin-mediated solubilization.

-

Detailed Experimental Protocol:

-

Select a cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are common choices due to their high water solubility and established safety profiles.[9]

-

Prepare a stock solution of the cyclodextrin in water or buffer (e.g., 20-40% w/v).

-

Add the powdered 1-Amino-3-(4-bromo-2-fluorophenyl)propan-2-ol directly to the cyclodextrin solution.

-

Seal the container and allow the mixture to stir at room temperature. The complexation process can take several hours to overnight. Gentle heating (40-50°C) can sometimes accelerate the process, but stability should be monitored.

-

After the incubation period, visually inspect the solution.

-

Validation: Filter the final solution through a 0.22 µm filter to remove any small amount of undissolved compound. The resulting clear solution contains the water-soluble drug-cyclodextrin inclusion complex. It is advisable to quantify the concentration of the dissolved compound via a method like HPLC-UV.

-

References

-

Cheméo. (n.d.). Chemical Properties of 1-Propanol, 3-amino- (CAS 156-87-6). Retrieved from [Link]

-

Kumar, S., & Singh, S. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. Retrieved from [Link]

-

Wikipedia. (2023). 1-Aminopropan-2-ol. Retrieved from [Link]

-

Apelblat, A., & Manzurola, E. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research - ACS Publications. Retrieved from [Link]

-

Goldsmith, M. F. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies. Retrieved from [Link]

-

Gali, M., & Ghanghas, P. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Retrieved from [Link]

-

PubChem. (n.d.). 1-Amino-2-propanol. Retrieved from [Link]

-

Agilent. (n.d.). Dissolution Failure Investigation. Retrieved from [Link]

-

Kovacs, J., & Horvath, T. (1949). Synthesis of 1-(3,4-dihydroxyphenyl)-1-amino-2-propanol. PubMed. Retrieved from [Link]

-

Wikipedia. (2023). Cosolvent. Retrieved from [Link]

-

Silberberg, M. (2017). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Retrieved from [Link]

-

DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

-

Pharma.Tips. (2025). Troubleshooting Dissolution Failures in Formulated Tablets. Retrieved from [Link]

-

National Institute of Standards and Technology. (2015). 1-Proponal with Decane and Water - IUPAC-NIST Solubilities Database. Retrieved from [Link]

-

Molport. (n.d.). (2S)-2-{[1-(4-bromo-3-fluorophenyl)propan-2-yl]amino}propan-1-ol. Retrieved from [Link]

-

LookChem. (n.d.). Cas 78-96-6,Amino-2-propanol. Retrieved from [Link]

-

ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Retrieved from [Link]

-

ACS Publications. (1993). Solubility of Amino Acids: A Group-Contribution Model Involving Phase and Chemical Equilibria. Retrieved from [Link]

-

Jantharaprapap, R., & Stiman, B. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. MDPI. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025). 3-Amino-3-(2-chlorophenyl)propan-1-ol Properties. Retrieved from [Link]

-

Dissolution Technologies. (2022). Dissolution Method Troubleshooting: An Industry Perspective In-Vitro Product Performance of Parenteral Drug Products. Retrieved from [Link]

-

Advanced Journal of Chemistry, Section A. (2025). Structural and Quantum Study of Newly Synthesized Methyl(Z)-3-((4-Fluorophenyl) Amino) But-2-Enoate. Retrieved from [Link]

-

International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved from [Link]

-

International Journal of Pharmacy and Chemical Sciences. (n.d.). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. Retrieved from [Link]

-

Vendruscolo, M. (2023). Sequence-based prediction of pH-dependent protein solubility using CamSol. PMC. Retrieved from [Link]

-

U.S. Food and Drug Administration. (1997). Dissolution Testing of Immediate Release Solid Oral Dosage Forms. Retrieved from [Link]

-

MDPI. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. Retrieved from [Link]

-

MDPI. (2024). Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins. Retrieved from [Link]

-

SciELO. (2011). Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. Retrieved from [Link]

-

International Journal of Scientific Research. (n.d.). Synthesis of 2- Amino-2`Bromo- Propane-1,3-Diol. Retrieved from [Link]

-

Wikipedia. (2023). 3-Methylmethcathinone. Retrieved from [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved from [Link]

-

Journal "Functional Materials". (2018). Synthesis, spectral-fluorescence properties and TD-DFT calculations of 4-cyanotryptophan and its derivatives. Retrieved from [Link]

-

Semantic Scholar. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 3. Cosolvent - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. touroscholar.touro.edu [touroscholar.touro.edu]

- 9. mdpi.com [mdpi.com]

I. Causality & Mechanistic Theory: The Halogenated Amino Alcohol Challenge

Welcome to the Technical Support Center for the chiral separation of halogenated amino alcohols. As drug development increasingly relies on structurally complex chiral intermediates, bromo-fluoro amino alcohols present unique chromatographic challenges. The dual functionality of a basic amino group and a polar hydroxyl group, combined with the extreme electronegativity of fluorine and the steric bulk of bromine, requires a highly deliberate approach to chiral method development.

This guide is engineered to provide researchers with causality-driven troubleshooting, self-validating protocols, and authoritative methodologies to achieve baseline enantiomeric resolution.

To successfully resolve bromo-fluoro amino alcohol enantiomers, you must control three competing molecular interactions:

-

Silanol-Amine Ionic Interactions: Silica-based Chiral Stationary Phases (CSPs) contain residual acidic silanols. The basic amino group of your analyte will ionically bind to these sites, causing severe peak tailing and destroying enantiomeric resolution if left unmasked .

-

The Fluoro "Gauche" Effect: Fluorine is highly electronegative and poorly polarizable. Its presence adjacent to the amino or hydroxyl group alters the molecule's hydrogen-bonding capacity and dipole moment, often requiring a highly polar organic modifier to facilitate proper interaction with the chiral selector.

-

Steric Bulk of Bromine: Bromine is large and highly polarizable. It dictates how deeply the enantiomer can penetrate the chiral cleft of a polysaccharide CSP or the cavity of a crown ether CSP.

II. Troubleshooting Guides & FAQs

Q1: I am using a Chiralpak AD (Amylose-based) column in normal phase, but my bromo-fluoro amino alcohol peaks are severely tailing and co-eluting. How do I fix this? A: The tailing is caused by secondary ionic interactions between the basic amine on your analyte and the unreacted silanols on the silica support. To resolve this, you must introduce a competitive basic modifier. Adding 0.1% (v/v) Diethylamine (DEA) or Triethylamine (TEA) to your mobile phase will dynamically coat the acidic silanols, forcing the analyte to interact exclusively with the chiral selector . If your analyte contains a primary amine, consider switching to a Crown Ether CSP (see Q2).

Q2: My analyte is a primary bromo-fluoro amino alcohol. Polysaccharide columns are yielding poor selectivity (

Q3: I achieved separation, but my retention times are drifting by >0.5 minutes between consecutive injections. Is the column degrading? A: It is rarely column degradation. In normal-phase chiral chromatography (Hexane/Alcohol), trace water absorbed from the atmosphere aggressively competes for hydrogen-bonding sites on the polysaccharide CSP. This alters the stationary phase's surface activity, causing retention time drift. You must rigorously dry your solvents over molecular sieves or maintain a strictly controlled anhydrous environment during analysis.

III. Quantitative Data: CSP & Additive Performance Matrix

The following table summarizes the expected quantitative outcomes when optimizing mobile phases and CSPs for halogenated amino alcohols.

| Chiral Stationary Phase (CSP) | Mobile Phase Composition | Analyte Amine Type | Expected Resolution ( | Tailing Factor ( |

| Polysaccharide (Amylose) | Hexane / Isopropanol (90:10) | Secondary | < 1.0 (Co-elution) | > 2.5 (Severe Tailing) |

| Polysaccharide (Amylose) | Hexane / Isopropanol (90:10) + 0.1% DEA | Secondary | > 2.0 (Baseline) | 1.0 - 1.2 (Ideal) |

| Crown Ether (18-Crown-6) | Methanol / Water (70:30) + 0.1% TFA | Primary | > 3.0 (Baseline) | 1.0 - 1.3 (Ideal) |

| Crown Ether (18-Crown-6) | Methanol / Water (70:30) + 0.1% TFA | Secondary | < 0.5 (Fails to complex) | N/A (No retention) |

IV. Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems. The workflow cannot proceed to sample analysis unless the System Suitability Test (SST) criteria are mathematically satisfied.

Protocol A: Normal-Phase Optimization for Secondary Amino Alcohols

Target CSP: Immobilized Polysaccharide (e.g., Chiralpak IA/IB/IC)

-

Mobile Phase Preparation: Volumetrically mix HPLC-grade n-Hexane and Ethanol (85:15 v/v). Add exactly 0.1% (v/v) Diethylamine (DEA). Degas via ultrasonication for 10 minutes.

-

System Equilibration: Purge the column with 20 Column Volumes (CV) at 1.0 mL/min (25°C).

-

Validation Gate: Monitor the UV baseline at 230 nm. Do not proceed until baseline drift is

.

-

-

Racemic Standard Injection: Inject 10 µL of a 1.0 mg/mL racemic bromo-fluoro amino alcohol standard dissolved in the mobile phase.

-

System Suitability Test (SST): Calculate the Resolution (

) and Tailing Factor (-

Pass Criteria:

and -

Failure Causality: If

, the silanols are not fully masked; increase DEA to 0.15%. If

-

Protocol B: Reversed-Phase Crown Ether Method for Primary Amino Alcohols

Target CSP: (+)-(18-Crown-6)-tetracarboxylic acid (e.g., ChiroSil RCA(+))

-

Mobile Phase Preparation: Mix Methanol and Water (80:20 v/v). Add 0.1% (v/v) Trifluoroacetic acid (TFA) or Perchloric acid.

-

Causality: The acid protonates the primary amine to

, which is an absolute thermodynamic requirement for it to enter the crown ether cavity .

-

-

Temperature Control: Set the column compartment to 15°C.

-

Causality: Inclusion complexation is an exothermic process. Lower temperatures thermodynamically favor the formation of the diastereomeric complex, drastically increasing

(selectivity).

-

-

SST Validation: Inject the racemic standard.

-

Pass Criteria:

. (Crown ether columns typically yield massive resolution for primary amines).

-

V. Method Development Decision Matrix

Fig 1: Decision matrix for chiral HPLC method development of halogenated amino alcohols.

VI. References

-

LCGC International. "Effects of Various Acids and Acid Concentration on a ChiroSil® Crown-Ether Chiral Stationary Phase". Chromatography Online.[Link]

-

Regis Technologies. "Crown-Ether Chiral Stationary Phases". Regis Technologies Applications. [Link]

-

Hyun, M. H. "Enantioseparations of primary amino compounds by high-performance liquid chromatography using chiral crown ether-based chiral stationary phase". PubMed / National Institutes of Health.[Link]

Technical Support Center: Troubleshooting Grignard Reactions with Fluorophenyl Epoxides

Welcome to our dedicated technical support guide for navigating the complexities of Grignard reactions with fluorophenyl epoxides. This resource is designed for researchers, medicinal chemists, and process development scientists who are leveraging these powerful C-C bond-forming reactions but may encounter specific, challenging hurdles. The presence of the fluorophenyl moiety introduces unique electronic effects that can significantly influence reactivity, regioselectivity, and side reactions compared to their non-fluorinated analogs.

This guide is structured as a series of frequently asked questions (FAQs) that directly address common experimental issues. We will move beyond simple procedural steps to explain the underlying chemical principles, providing you with the knowledge to not only solve current problems but also to proactively design more robust reaction protocols.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction is sluggish, shows low conversion, or fails to initiate entirely. What's going wrong?

This is one of the most common issues. A failure to initiate or a stalled reaction can typically be traced back to either the integrity of the Grignard reagent itself or the reduced reactivity of the fluorinated substrate.

Plausible Causes & Troubleshooting Strategies:

-

Inactive Grignard Reagent: Grignard reagents are highly sensitive to moisture and atmospheric oxygen.[1][2] Any protic source will quench the reagent, converting it into an unreactive alkane.

-

Solution: Ensure all glassware is rigorously oven- or flame-dried under vacuum and the reaction is conducted under a positive pressure of an inert atmosphere (Argon or Nitrogen). Use freshly distilled, anhydrous solvents (typically THF or diethyl ether). If you prepared the Grignard reagent yourself, its concentration and activity must be verified.

-

-

Poor Quality or Unactivated Magnesium: A layer of magnesium oxide on the surface of the magnesium turnings can prevent the initial reaction with the organic halide, leading to failed Grignard formation.[3]

-

Solution: Activate the magnesium prior to use. See the protocol below.

-

-

Electronic Deactivation by the Fluorophenyl Group: The strongly electron-withdrawing nature of the fluorine atom(s) reduces the electron density of the entire molecule, including the epoxide oxygen. This makes the oxygen a weaker Lewis base, diminishing its ability to coordinate with the magnesium center of the Grignard reagent—a key step that facilitates the ring-opening.[4]

-

Solution: If reagent integrity is confirmed, consider increasing the reaction temperature or using a more polar solvent like THF to improve solubility and reactivity. The addition of a catalytic amount of a Lewis acid can also activate the epoxide (see Q2 for more details and associated risks).

-

Workflow: Diagnosing Reaction Initiation Failure

Caption: A decision tree for troubleshooting initiation issues.

Q2: The Grignard reagent is attacking the wrong carbon of my epoxide, leading to the incorrect regioisomer. How can I control the regioselectivity?

Regioselectivity is a critical challenge, especially with unsymmetrical fluorophenyl epoxides. The outcome is a competition between steric hindrance and electronic effects.

Underlying Principles:

-

Steric Control (Default SN2 Pathway): In a standard Grignard reaction (a basic, nucleophilic opening), the attack occurs at the least sterically hindered carbon of the epoxide.[5][6][7][8] This is the classic SN2 mechanism where the nucleophile approaches from the backside of the C-O bond.[9]

-

Electronic Control (Influence of Fluorine): The electron-withdrawing fluorophenyl group can impart a significant partial positive charge (δ+) on the adjacent benzylic carbon. This electronic activation can make the more substituted benzylic carbon a viable, or even preferred, site for nucleophilic attack, competing with the sterically favored position. The effect is most pronounced when the fluorine is in the ortho or para position.

-

Lewis Acid Catalysis: The magnesium(II) halides (MgX₂) inherent to Grignard reagents are Lewis acids.[9] They, or stronger added Lewis acids (e.g., CuI, ZnCl₂, BF₃·OEt₂), can coordinate to the epoxide oxygen.[10] This coordination promotes a more Sₙ1-like transition state, where the C-O bond to the more substituted carbon begins to break, building up positive charge. The nucleophile then attacks this more carbocation-like, and therefore more electrophilic, carbon.[11][12]

Diagram: Factors Influencing Regioselectivity

Caption: Competing factors in the nucleophilic opening of fluorophenyl epoxides.

Troubleshooting Strategies:

| Strategy | When to Use | Mechanism of Action | Recommended Conditions |

| Standard Grignard | To favor attack at the less substituted carbon . | Maximizes the inherent SN2 pathway by minimizing Lewis acidity. | Use freshly prepared, salt-free Grignard reagents if possible. Run at low temperatures (e.g., -20 °C to 0 °C) to enhance selectivity. |

| Use of Organocuprates | To strongly favor attack at the less substituted carbon . | Gilman reagents (R₂CuLi) are softer nucleophiles and are less prone to Lewis acid-catalyzed rearrangements or attack at electronically activated sites. | Prepare the cuprate by adding 0.5-1.0 eq of CuI to the Grignard reagent at low temperature before adding the epoxide. |

| Addition of a Lewis Acid | To favor attack at the more substituted (benzylic) carbon . | Promotes an Sₙ1-like mechanism by stabilizing the developing carbocation at the benzylic position. | Add a catalytic amount (5-10 mol%) of a Lewis acid like CuI, ZnCl₂, or BF₃·OEt₂ to the reaction mixture before or during epoxide addition. |

Q3: My reaction is messy, and I'm isolating an aldehyde or ketone byproduct. What is causing this rearrangement?

The formation of a carbonyl compound is a classic sign of an epoxide-to-carbonyl rearrangement.

Plausible Cause:

This side reaction is almost always catalyzed by a Lewis acid.[9] As mentioned, the MgBr₂ or MgCl₂ present in the Grignard reagent can itself act as a catalyst. The Lewis acid coordinates to the epoxide oxygen, weakening the C-O bonds. Instead of being intercepted by the Grignard nucleophile, the intermediate undergoes a 1,2-hydride or 1,2-alkyl shift to yield the more thermodynamically stable carbonyl compound. This pathway is more common for epoxides that can form a stabilized carbocation upon ring-opening.

Troubleshooting Strategies:

-

Lower the Reaction Temperature: Running the reaction at colder temperatures (e.g., -78 °C to -20 °C) can disfavor the rearrangement pathway, which typically has a higher activation energy than the desired nucleophilic attack.

-

Use a "Salt-Free" Grignard Reagent: The Schlenk equilibrium (2 RMgX ⇌ R₂Mg + MgX₂) means that standard Grignard reagents are a mixture containing the problematic Lewis acidic magnesium halide. Precipitating the MgX₂ with dioxane and using the supernatant containing the more soluble R₂Mg can lead to cleaner reactions.

-

Switch to a Softer Nucleophile: As mentioned in Q2, organocuprates are excellent alternatives. Their reduced basicity and Lewis acidity significantly suppress rearrangement side reactions.

Experimental Protocols

Protocol 1: Activation of Magnesium Turnings

Objective: To remove the passivating magnesium oxide layer and ensure reliable initiation of Grignard reagent formation.

Materials:

-

Magnesium turnings

-

A small crystal of iodine or 1,2-dibromoethane

-

Three-neck round-bottom flask with a reflux condenser and dropping funnel

-

Magnetic stir bar and stir plate

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Assemble the glassware and flame-dry all parts under vacuum. Allow to cool to room temperature under a positive pressure of inert gas.

-

Add the magnesium turnings (1.2 equivalents relative to your organic halide) to the flask.[13]

-

Add a single crystal of iodine. The flask can be gently warmed with a heat gun until violet iodine vapor is observed. The vapor will then dissipate as it reacts with the magnesium surface, which often coincides with the disappearance of the iodine's color.[13]

-

Alternatively, add a few drops of 1,2-dibromoethane. The formation of ethene gas bubbles indicates the activation of the magnesium surface.

-

Once activated, allow the flask to cool before adding the solvent and proceeding with the Grignard reagent synthesis.

Protocol 2: Titration of Grignard Reagent with I₂

Objective: To accurately determine the molar concentration of the prepared Grignard reagent, ensuring correct stoichiometry in your reaction.[1]

Materials:

-

Grignard reagent solution in THF or ether

-

Anhydrous iodine (I₂)

-

Anhydrous THF or diethyl ether

-

Small, dry vial with a stir bar

-

Syringes for precise liquid handling

Procedure:

-

In a flame-dried vial under an inert atmosphere, accurately weigh a known mass of iodine (e.g., ~254 mg for a ~1.0 mmol titration).

-

Dissolve the iodine in a known volume of anhydrous THF (e.g., 2.0 mL). The solution will be a deep brown-purple.

-

Cool the vial to 0 °C in an ice bath.

-

Slowly add the prepared Grignard reagent solution dropwise via a 1.0 mL syringe while stirring vigorously. The reaction is RMgX + I₂ → RI + MgXI.

-

The endpoint is reached when the deep brown-purple color of the iodine just disappears, leaving a colorless or pale yellow solution.

-

Record the exact volume of the Grignard reagent added.

-

Calculation: Molarity (M) = (moles of I₂) / (Volume of Grignard reagent in L).

-

Repeat the titration at least once to ensure accuracy.

References

-

Grignard Reaction of Epoxides. Organic Chemistry Tutor.

-

The Grignard Reaction of Epoxides. Chemistry Steps.

-

Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry.

-

Grignard Reagents. Chemistry LibreTexts.

-

Grignard Reaction of Epoxides. Dr. Richard Musgrave.

-

How to Deal with Grignard + Epoxide Reactions. The Organic Chemistry Tutor.

-

Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles. Beilstein J. Org. Chem. via PMC.

-

Reactions of Grignard Reagents. Master Organic Chemistry.

-

Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. Arkivoc.

-

Reactions of Epoxides - Ring-opening. Chemistry LibreTexts.

-

Reaction of epoxides with nucleophiles under basic conditions. Master Organic Chemistry.

-

Grignard Reagent + Epoxide = Primary Alcohol (Mechanism). The Organic Chemistry Tutor.

-

Minimal Theoretical Description of Magnesium Halogen Exchanges. ACS Publications.

-

Troubleshooting common issues in the Grignard synthesis of tertiary alcohols. BenchChem.

-

Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.

-

Magnesium-Halogen Exchange. Andrew G. Myers Research Group, Harvard University.

-

Application Notes and Protocols for Grignard Reactions with (E)-5-Undecene Derivatives. BenchChem.

-

Reactions of Epoxides- Ring-opening. Chemistry LibreTexts.

-

Mild Mg – Halogen Exchange. Sigma-Aldrich.

-

The Grignard Reaction Mechanism. Chemistry Steps.

-

Grignard Reaction. University of Wisconsin-Madison Chemistry Department.

-

Preparation of Aryl Grignard Reagents. Science of Synthesis.

-

Grignard Reaction in Organic Synthesis with Practice Problems. Chemistry Steps.

-

The fellowship of the Grignard: 21st century computational tools for hundred-year-old chemistry. RSC.

-

THE HALOGEN/MAGNESIUM-EXCHANGE USING iPrMgCl·LiCl AND RELATED EXCHANGE REAGENTS. HETEROCYCLES.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. m.youtube.com [m.youtube.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. The Grignard Reaction of Epoxides - Chemistry Steps [chemistrysteps.com]

- 10. kulkarni.ech.ucdavis.edu [kulkarni.ech.ucdavis.edu]

- 11. arkat-usa.org [arkat-usa.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Stability of 1-Amino-3-(4-bromo-2-fluorophenyl)propan-2-ol

From the Desk of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-Amino-3-(4-bromo-2-fluorophenyl)propan-2-ol. The following question-and-answer-based troubleshooting guide addresses potential stability issues, particularly under basic conditions, to help you ensure the integrity of your experiments and syntheses.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I am using 1-Amino-3-(4-bromo-2-fluorophenyl)propan-2-ol in a reaction with a strong base and observing significant starting material degradation. What are the primary stability concerns?

Answer:

The molecular structure of 1-Amino-3-(4-bromo-2-fluorophenyl)propan-2-ol contains several functional groups that can exhibit instability under basic conditions. The primary concerns are:

-

Oxidation of the Secondary Alcohol: The secondary alcohol is susceptible to oxidation, especially in the presence of an oxidizing agent or atmospheric oxygen under basic conditions, which would convert it to a ketone.[1][2][3] This is a common pathway for secondary alcohols.[1][3]

-

Nucleophilic Aromatic Substitution (SNAr): The bromo-fluorophenyl ring is "activated" towards nucleophilic attack by the electron-withdrawing nature of the two halogen substituents.[4][5][6] Strong bases (like hydroxides or alkoxides) or even the internal amino or deprotonated alcohol (alkoxide) functionalities can act as nucleophiles, potentially displacing the fluorine or bromine atom. SNAr reactions are well-documented for aryl halides bearing electron-withdrawing groups.[4][7]

-

Intramolecular Cyclization: While less common without activation, 1,2-amino alcohols can undergo cyclization reactions.[8][9] Under harsh basic conditions, there is a possibility of an intramolecular SNAr reaction where the deprotonated alcohol attacks the aromatic ring to form a cyclic ether.

-

Dehalogenation: Under certain conditions, particularly with specific catalysts or radical initiators, reductive dehalogenation can occur, removing the bromine or fluorine from the aromatic ring.[10][11][12]

Question 2: My reaction is giving a low yield and a major, unexpected byproduct. What could this byproduct be, and how can I identify it?

Answer:

Based on the inherent reactivity of the starting material, the most probable byproduct is the result of either oxidation or an intramolecular SNAr reaction.

-

Potential Byproduct Structures: The two most likely byproduct structures are the ketone formed from oxidation of the alcohol, or a cyclized ether formed via an intramolecular SNAr reaction.

-

Diagnostic Approach: To identify the unknown byproduct, a combination of chromatographic and spectroscopic methods is recommended.

| Analytical Technique | Expected Observation for Byproduct Identification |

| Thin-Layer Chromatography (TLC) | The byproduct will likely have a different Rf value than the starting material. The more polar alcohol starting material should have a lower Rf than the less polar ketone or cyclized ether byproduct. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | This is the most powerful tool. It will provide the exact mass of the byproduct. Compare the observed mass to the calculated masses of the potential structures shown in the diagram below. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | For the Ketone: The proton signal corresponding to the C-H on the alcohol carbon will disappear. A characteristic carbonyl peak will appear in the 13C NMR spectrum. For the Cyclized Ether: Significant shifts in the aromatic proton signals are expected due to the new ring strain and electronic environment. The proton signal for the -OH group will be absent. |

Below is a diagram illustrating the potential degradation pathways leading to these byproducts.

Caption: Potential degradation pathways for the target molecule under basic conditions.

Question 3: How can I minimize the degradation of 1-Amino-3-(4-bromo-2-fluorophenyl)propan-2-ol during my experiment?

Answer:

To maintain the stability of your compound, careful control of reaction conditions is crucial.

Recommended Experimental Adjustments:

-

Use an Inert Atmosphere: To prevent oxidation, conduct the reaction under an inert atmosphere of nitrogen or argon. This minimizes the presence of atmospheric oxygen.

-

Control the Temperature: Many degradation pathways, especially SNAr, are accelerated by heat.[4] Run your reaction at the lowest temperature that still allows for the desired transformation. Consider starting at 0 °C or room temperature.

-

Choice of Base and Solvent: The strength and type of base can significantly impact stability.

| Base Category | Examples | Recommendation |

| Strong, Nucleophilic | NaOH, KOH, NaOMe | Use with caution. These can act as nucleophiles in SNAr reactions. |

| Strong, Non-Nucleophilic | DBU, NaH, KHMDS | Often a better choice. These are less likely to participate in unwanted side reactions. |

| Weaker, Organic | Triethylamine (TEA), DIPEA | Preferred for mild conditions. Use if your reaction chemistry allows. |

-

Monitor the Reaction Progress: Use TLC or LC-MS to monitor the consumption of the starting material and the formation of any byproducts over time. This will help you determine the optimal reaction time and prevent prolonged exposure to harsh conditions.

Experimental Protocol: Stability Monitoring via LC-MS

This protocol outlines a method to quantitatively assess the stability of your compound under proposed basic conditions before running a large-scale reaction.

Objective: To determine the rate of degradation of 1-Amino-3-(4-bromo-2-fluorophenyl)propan-2-ol in a specific basic solution over time.

Materials:

-

1-Amino-3-(4-bromo-2-fluorophenyl)propan-2-ol

-

Proposed solvent (e.g., THF, DMF)

-

Proposed base (e.g., NaH, K2CO3)

-

Anhydrous, degassed solvent for control and reaction samples

-

LC-MS system

-

Inert atmosphere glovebox or Schlenk line

Procedure:

-

Prepare a Stock Solution: Accurately prepare a stock solution of the starting material in the chosen anhydrous, degassed solvent (e.g., 1 mg/mL).

-

Set up Samples:

-

Control Sample: In a vial, place 1 mL of the stock solution.

-

Test Sample: In a separate vial under an inert atmosphere, add the desired amount of base. Then, add 1 mL of the stock solution.

-

-

Incubation: Keep both vials at the intended reaction temperature.

-

Time-Point Analysis:

-

At T=0, and at regular intervals (e.g., 1h, 2h, 4h, 8h, 24h), withdraw a small aliquot (e.g., 10 µL) from both the control and test samples.

-

Immediately quench the aliquot from the test sample with a dilute acidic solution to neutralize the base.

-

Dilute all aliquots to a suitable concentration for LC-MS analysis.

-

-

LC-MS Analysis: Analyze all samples by LC-MS. Integrate the peak area of the starting material for each time point.

-

Data Analysis: Plot the peak area of the starting material versus time for both the control and test samples. A significant decrease in the peak area for the test sample relative to the control indicates degradation.

Caption: Workflow for monitoring compound stability via LC-MS.

References

-

Oxidation of Alcohols - Chemistry LibreTexts. (2024). Provides a general overview of the oxidation of primary, secondary, and tertiary alcohols. Available at: [Link]

-

Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2024). Details the mechanism and requirements for SNAr reactions, including the role of electron-withdrawing groups. Available at: [Link]

-

Alcohol Oxidation - Master Organic Chemistry. (2015). Discusses the use of strong and weak oxidants for the conversion of alcohols to carbonyl compounds. Available at: [Link]

-

Nucleophilic Aromatic Substitution - Wikipedia. (n.d.). A comprehensive overview of various nucleophilic aromatic substitution mechanisms, including the SNAr pathway. Available at: [Link]

-

Aryl Halides - Chemistry LibreTexts. (2021). Discusses the reactivity of aryl halides, including their resistance to standard SN1/SN2 reactions and activation towards nucleophilic aromatic displacement under specific conditions. Available at: [Link]

-

Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols - Catalysis Science & Technology (RSC Publishing). (2013). Describes catalytic systems for the intramolecular cyclization of amino alcohols. Available at: [Link]

-

Nucleophilic Aromatic Substitution - Chemistry Steps. (2021). Explains the addition-elimination mechanism of SNAr and the importance of ortho/para electron-withdrawing groups. Available at: [Link]

-